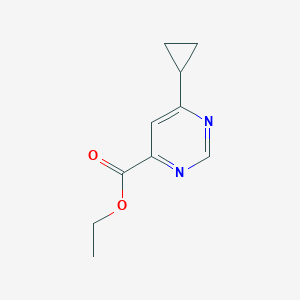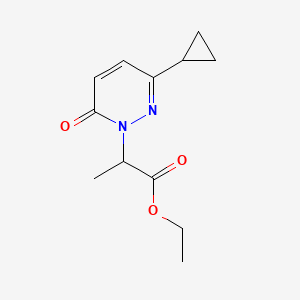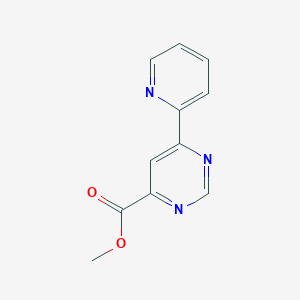![molecular formula C13H21N3 B1491639 1-エチル-3-(ピペリジン-3-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール CAS No. 2098008-43-4](/img/structure/B1491639.png)
1-エチル-3-(ピペリジン-3-イル)-1,4,5,6-テトラヒドロシクロペンタ[c]ピラゾール
概要
説明
Pyrazoles, which include compounds like the one you mentioned, are a type of heterocyclic aromatic organic compound. They consist of a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, the condensation of an ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts can lead to the formation of a pyrazoline .Molecular Structure Analysis
The molecular structure of pyrazoles is a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . One nitrogen atom bears a hydrogen atom (pyrrole type), and the other is a pyridine type nitrogen .Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .Physical And Chemical Properties Analysis
Pyrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .科学的研究の応用
抗がん剤用途
ピラゾール環を持つピペリジン誘導体は、さまざまな方法で抗がん剤として利用されてきました . これらは、癌細胞の増殖を阻害し、in vitroおよびin vivoの両方で有望な結果を示しています .
抗ウイルス用途
ピペリジン核を持つ化合物は、抗ウイルス剤としても使用されてきました . これらはウイルスの複製を阻害し、さまざまなウイルス性疾患に対する潜在的な治療法を提供します .
抗マラリア用途
ピペリジン誘導体は、抗マラリア剤として潜在的な可能性を示しています . これらは、マラリア原虫のライフサイクルを阻害し、マラリア治療の可能な解決策を提供します .
抗菌および抗真菌用途
これらの化合物は、抗菌剤および抗真菌剤として使用されてきました . これらは、有害な微生物の増殖を阻害し、さまざまな感染症に対する潜在的な治療法を提供します .
鎮痛および抗炎症用途
ピペリジン核を持つ化合物は、鎮痛剤および抗炎症剤として使用されてきました . これらは、痛みを和らげ、炎症を軽減するのに役立ち、さまざまな状態に対する潜在的な治療法を提供します .
抗アルツハイマー用途
ピペリジン誘導体は、抗アルツハイマー剤として潜在的な可能性を示しています . これらは、アルツハイマー病の進行を阻害し、アルツハイマー病治療の可能な解決策を提供します .
抗精神病用途
ピペリジン核を持つ化合物は、抗精神病剤としても使用されてきました . これらは、さまざまな精神障害の症状を管理するのに役立ち、これらの状態に対する潜在的な治療法を提供します .
作用機序
Target of Action
The compound belongs to the class of phenylpyrazoles . Compounds in this class often target protein kinases, which play crucial roles in signal transduction pathways within cells .
Biochemical Pathways
Given that it targets protein kinases, it’s likely that it affects signal transduction pathways within cells .
Result of Action
Modulation of protein kinase activity can have wide-ranging effects, including changes in cell growth, differentiation, and survival .
Safety and Hazards
The safety and hazards associated with a specific pyrazole compound would depend on its exact structure. For example, N-ethyl-1-phenyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide is classified as a highly flammable liquid and vapor. It is also harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .
将来の方向性
The future directions in the field of pyrazole research involve the development of new synthetic techniques and the exploration of their biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
特性
IUPAC Name |
1-ethyl-3-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-2-16-12-7-3-6-11(12)13(15-16)10-5-4-8-14-9-10/h10,14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXYMLFSQFTMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCC2)C(=N1)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1491556.png)







![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)




